3,5-Dichloro-4-fluorobenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2/c7-2-1-3(10)6(11)4(8)5(2)9/h1H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGHDVPTLVSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dichloro 4 Fluorobenzene 1,2 Diamine
The synthesis of 3,5-Dichloro-4-fluorobenzene-1,2-diamine can be strategically approached through a multi-step process. A plausible and common route for creating ortho-phenylenediamines involves the reduction of a corresponding ortho-nitroaniline precursor. Therefore, the synthesis is centered around the formation and subsequent reduction of 3,5-dichloro-4-fluoro-2-nitroaniline (B2857378).
A logical starting material for this synthesis is 3,5-dichloro-4-fluoroaniline. The synthetic pathway would proceed as follows:
Step 1: Nitration of 3,5-Dichloro-4-fluoroaniline The initial step involves the introduction of a nitro group (-NO₂) onto the benzene (B151609) ring of 3,5-dichloro-4-fluoroaniline. This is typically achieved through electrophilic aromatic substitution using a nitrating agent. To control the reaction and prevent over-nitration or side reactions, the starting aniline (B41778) is often first acylated to protect the amino group. The resulting acetanilide (B955) is then nitrated. The directing effects of the substituents (the acetylamino group is ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing) would favor the introduction of the nitro group at the 2-position, ortho to the amino group. Following nitration, the acetyl protecting group is removed by hydrolysis to yield the key intermediate, 3,5-dichloro-4-fluoro-2-nitroaniline. This approach is analogous to the preparation of other substituted nitroanilines like 4,5-dichloro-2-nitroaniline, which is synthesized by nitrating acetyl-3,4-dichloroanilide and then removing the protective group. google.com
Step 2: Reduction of 3,5-Dichloro-4-fluoro-2-nitroaniline The final step is the reduction of the nitro group of 3,5-dichloro-4-fluoro-2-nitroaniline to an amino group (-NH₂), yielding the target compound. Several established methods are effective for this transformation.
Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas in the presence of a metal catalyst. Catalysts such as Raney Nickel, platinum on carbon (Pt/C), or palladium on carbon (Pd/C) are commonly used in solvents like ethanol (B145695) or methanol. google.com This method is often preferred for its high yields and the fact that the by-product is water.
Chemical Reduction: Alternatively, chemical reducing agents can be employed. A classic method for converting o-nitroanilines to o-phenylenediamines is the use of zinc dust in an alkaline ethanolic solution. orgsyn.org Another common reagent is stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. orgsyn.org
The following table summarizes the proposed synthetic methodology.
Table 1: Proposed Synthetic Pathway and Conditions
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1a | Acylation (Protection) | Acetic anhydride, gentle heating. | Protects the amino group to control the position of nitration. |
| 1b | Nitration | Concentrated nitric acid, sulfuric acid, low temperature (e.g., 0-10 °C). | Introduces a nitro group at the 2-position. |
| 1c | Hydrolysis (Deprotection) | Acid or base catalysis (e.g., HCl or NaOH), heating. | Removes the acetyl group to yield 3,5-dichloro-4-fluoro-2-nitroaniline. |
Advanced Purification and Isolation Techniques for 3,5 Dichloro 4 Fluorobenzene 1,2 Diamine
The purity of 3,5-Dichloro-4-fluorobenzene-1,2-diamine is critical for its use in subsequent reactions. Phenylenediamines are known to be susceptible to oxidation and discoloration, necessitating careful purification and handling. Several advanced techniques can be employed to isolate and purify the final product.
Recrystallization: This is the most common and fundamental technique for purifying crude solid products. youtube.com The process involves dissolving the impure diamine in a minimum amount of a hot solvent in which the compound is highly soluble, while the impurities are either insoluble or sparingly soluble. youtube.com Upon slow cooling, the pure diamine crystallizes out of the solution, leaving the impurities behind in the solvent. youtube.com The choice of solvent is critical; suitable solvents might include water, ethanol (B145695), or mixtures thereof. To prevent oxidation during the process, a small amount of a reducing agent like sodium hydrosulfite can be added. orgsyn.org
Sublimation/Vacuum Distillation: For compounds that are thermally stable, vacuum distillation can be an effective purification method, especially for separating the product from non-volatile impurities or tars. orgsyn.org The process is conducted under reduced pressure to lower the boiling point and prevent thermal decomposition. orgsyn.orggoogle.com This method is particularly useful for purifying o-phenylenediamines on an industrial scale, often employing a rectification tower to achieve high purity. google.com
Chromatography:
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying organic compounds. For the precursor, 3,5-dichloro-4-fluoronitrobenzene, purification via column chromatography has been documented. prepchem.com A similar system, likely using a solvent gradient of hexane (B92381) and ethyl acetate, could be developed to purify the final diamine product from unreacted starting material or side products.
Ligand-Exchange Chromatography: This is a specialized chromatographic technique that has been successfully applied to the separation of various diamines and polyamines. capes.gov.br It relies on the formation of reversible complexes between the diamine and metal ions loaded onto a stationary phase, allowing for fine separation based on the stability of these complexes.
Purification via Salt Formation: A robust method for purifying amines involves their conversion to a mineral acid salt, typically the dihydrochloride. The crude diamine is dissolved in an acidic solution (e.g., aqueous hydrochloric acid), often with a small amount of a reducing agent like stannous chloride to prevent oxidation. orgsyn.org The resulting salt, o-phenylenediamine (B120857) dihydrochloride, is often less soluble and can be purified by recrystallization. orgsyn.org After obtaining the pure salt, the free diamine is regenerated by neutralization with a base (e.g., sodium hydroxide). This method effectively removes any non-basic impurities.
The table below provides a comparative overview of the primary purification techniques.
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. youtube.com | Simple, cost-effective, and can yield very pure material. | Requires finding a suitable solvent; potential for product loss in the mother liquor. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. google.com | Effective for removing non-volatile or high-boiling impurities; suitable for large scale. google.com | The compound must be thermally stable; requires specialized equipment. orgsyn.org |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. prepchem.com | High resolution, capable of separating closely related compounds. | Can be time-consuming, requires significant solvent volumes, and may be less economical for large quantities. |
| Salt Formation | Conversion to a crystalline salt for purification by recrystallization, followed by regeneration of the free base. orgsyn.org | Highly effective for removing non-basic impurities; can improve stability. | Adds two steps to the process (salt formation and neutralization). |
Advanced Spectroscopic and Structural Elucidation Studies of 3,5 Dichloro 4 Fluorobenzene 1,2 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation of 3,5-Dichloro-4-fluorobenzene-1,2-diamine
NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of this compound, the aromatic region would be of primary interest. The single aromatic proton (H-6) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the surrounding electron-withdrawing chloro and amino groups. The two amine groups (-NH₂) would each give rise to a broad singlet. The integration of these signals would correspond to a 1:2:2 ratio, confirming the relative number of protons in each unique environment.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ar-H | 6.5 - 7.5 | s (singlet) | 1H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, four distinct signals would be anticipated for the six aromatic carbons. The carbons bonded to the chlorine (C-3, C-5) and fluorine (C-4) atoms, as well as those bonded to the amino groups (C-1, C-2), would exhibit characteristic chemical shifts. The carbon attached to the fluorine atom would also show a large coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond.
Table 2: Predicted ¹³C NMR Signal Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-2 | 135 - 150 |
| C-3, C-5 | 115 - 130 |
| C-4 | 150 - 165 (doublet, due to C-F coupling) |
¹⁹F NMR is a highly sensitive technique for detecting fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring substituted with chloro and amino groups.
To unambiguously confirm the structure, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would show no correlations for the aromatic proton, confirming its isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate the aromatic proton signal to its directly attached carbon (C-6) in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Precise Molecular Formula Verification of this compound
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The theoretical exact mass of this compound (C₆H₅Cl₂FN₂) is 193.9865. An experimental HRMS measurement confirming this value would provide unequivocal proof of the molecular formula. The isotopic pattern in the mass spectrum, showing characteristic signals for the two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), would further corroborate the presence of two chlorine atoms in the molecule.
Table 3: High-Resolution Mass Spectrometry Data
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In a typical electron ionization mass spectrometry (EI-MS) experiment, a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M+•) and various fragment ions. The pattern of these fragments is characteristic of the molecule's structure.
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (195.02 g/mol ). Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion region would show three peaks: M+ (containing two ³⁵Cl atoms), [M+2]+ (containing one ³⁵Cl and one ³⁷Cl), and [M+4]+ (containing two ³⁷Cl), with relative intensities of approximately 9:6:1.
While specific fragmentation data for this compound is not available, general fragmentation pathways for halogenated aromatic amines can be predicted. Common fragmentation events would likely involve the loss of a chlorine atom, a fluorine atom, or an amino group. The stability of the resulting carbocations would influence the relative abundance of the fragment ions. High-resolution mass spectrometry could be employed to determine the exact mass of the fragments, allowing for the deduction of their elemental formulas and providing further structural confirmation. nih.gov
Table 1: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Observation |
|---|---|
| Molecular Ion (M+•) | Expected at m/z 195, with isotopic peaks at m/z 197 and 199 |
| Major Fragments | Likely fragments corresponding to the loss of Cl, F, NH₂, and combinations thereof |
Note: This table is predictive and not based on published experimental data.
Infrared (IR) Spectroscopy for Characterization of Key Functional Groups in this compound
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, which corresponds to the energy required to cause a specific bond to vibrate.
The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The primary amine (-NH₂) groups would give rise to a pair of medium to strong absorption bands in the region of 3300-3500 cm⁻¹. The two bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. The N-H bending vibration would be expected to appear in the range of 1590-1650 cm⁻¹.
The aromatic ring would also produce characteristic signals. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would result in one or more bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring would influence the exact position and number of these bands.
The carbon-halogen bonds would also have characteristic absorptions. The C-Cl stretching vibrations are typically found in the fingerprint region, between 600 and 800 cm⁻¹. The C-F stretching vibration would be expected to produce a strong absorption band in the region of 1000-1400 cm⁻¹.
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amine) | 3300-3500 (two bands) | Asymmetric & Symmetric Stretch |
| N-H (Amine) | 1590-1650 | Bend |
| Aromatic C-H | >3000 | Stretch |
| Aromatic C=C | 1400-1600 | Stretch |
| C-F | 1000-1400 | Stretch |
| C-Cl | 600-800 | Stretch |
Note: This table is predictive and not based on published experimental data.
X-ray Crystallography for Solid-State Molecular Structure Determination of this compound
As no published crystal structure for this compound exists, the following subsections describe the general methodology and the type of information that would be obtained from such a study.
To perform X-ray crystallography, single crystals of the compound of sufficient size and quality must first be grown. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The data collection process involves rotating the crystal and collecting diffraction data over a wide range of angles.
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The electron density map of the unit cell is then calculated, from which the positions of the individual atoms can be determined.
Analysis of the crystal packing would reveal how the molecules of this compound are arranged in the solid state. A key aspect of this analysis is the identification of intermolecular interactions, such as hydrogen bonds and halogen bonds. The two amino groups are capable of acting as hydrogen bond donors, and the nitrogen and fluorine atoms can act as hydrogen bond acceptors. It is likely that an extensive network of N-H···N and N-H···F hydrogen bonds would be a dominant feature of the crystal packing. Additionally, the chlorine atoms could participate in halogen bonding interactions.
The crystallographic data would provide precise details about the conformation of the molecule in the solid state. This includes the planarity of the benzene ring and the orientation of the amino groups relative to the ring. Any twisting or puckering of the molecule would be quantified by torsion angles. The solid-state conformation is often the lowest energy conformation under the influence of the crystal packing forces.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Potential Academic Applications of 3,5 Dichloro 4 Fluorobenzene 1,2 Diamine As a Versatile Building Block
Role in the Academic Synthesis of Complex Organic Intermediates and Advanced Molecules
The presence of the ortho-diamine functionality in 3,5-Dichloro-4-fluorobenzene-1,2-diamine makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles. The condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives is a well-established and widely used method for the formation of the benzimidazole ring system. organic-chemistry.orgsemanticscholar.orgresearchgate.net This reaction, known as the Phillips-Ladenburg synthesis, offers a straightforward route to novel benzimidazole derivatives bearing the 5,7-dichloro-6-fluoro substitution pattern.
The resulting benzimidazoles can serve as crucial intermediates in the synthesis of more complex molecules with potential biological activity. The unique electronic environment created by the halogen substituents can significantly influence the properties of the final molecules, making this an interesting area for academic exploration in medicinal chemistry and materials science. nih.govmdpi.com
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Resulting Heterocycle | Potential Research Area |
| Aldehydes | 2-Substituted-5,7-dichloro-6-fluorobenzimidazoles | Medicinal Chemistry, Materials Science |
| Carboxylic Acids | 2-Substituted-5,7-dichloro-6-fluorobenzimidazoles | Medicinal Chemistry, Materials Science |
| Dicarbonyl Compounds | Dichloro-fluoro-substituted quinoxalines or other fused heterocycles | Organic Electronics, Dye Chemistry |
Exploration as a Monomer in Fundamental Polymer Chemistry Research
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. nih.govmdpi.commdpi.com this compound, with its two primary amine groups, can be explored as a novel monomer in polycondensation reactions.
Polycondensation Reactions for Novel Polyamides and Polyimides:
Polyamides: The reaction of this compound with various dicarboxylic acid chlorides would lead to the formation of novel aromatic polyamides. nih.govmdpi.com The incorporation of the halogenated diamine into the polymer backbone is expected to impart unique properties, such as enhanced thermal stability, flame retardancy, and modified solubility. mdpi.comsemanticscholar.org Academic research in this area would focus on synthesizing and characterizing these new polymers, and evaluating their structure-property relationships. nih.govmdpi.comresearchgate.net
Polyimides: Similarly, polycondensation with dianhydrides would yield novel polyimides. nih.govmdpi.com The fluorine and chlorine atoms are anticipated to influence the polymer's dielectric constant, gas permeability, and thermal properties, making them interesting candidates for fundamental studies in materials science.
Table 2: Potential Polymer Synthesis with this compound
| Co-monomer | Polymer Type | Potential Properties for Investigation |
| Dicarboxylic Acid Chlorides | Polyamide | Thermal stability, flame retardancy, solubility |
| Dianhydrides | Polyimide | Dielectric constant, gas permeability, thermal stability |
Utility in the Design and Synthesis of Novel Ligands for Catalysis in Academic Research
The ortho-diamine moiety of this compound provides a versatile platform for the synthesis of novel ligands for coordination chemistry and catalysis.
Schiff Base Ligands:
Condensation of the diamine with various aldehydes or ketones can readily form Schiff base ligands. nanobioletters.comresearchgate.netresearchgate.netnih.gov These ligands, featuring imine (-C=N-) linkages, are known for their ability to coordinate with a wide range of metal ions. The resulting metal complexes can be investigated for their catalytic activity in various organic transformations. rsc.org The electronic properties of the halogen substituents on the aromatic ring can be systematically varied to tune the catalytic performance of the metal center, providing a valuable tool for fundamental catalytic research.
Contribution to Methodological Development in Organic Synthesis
The unique electronic and steric properties of this compound can be exploited in the development of new synthetic methodologies. For instance, the presence of multiple halogen atoms opens up possibilities for selective cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Academic research could explore the selective activation of the C-Cl or C-F bonds in derivatives of this diamine using palladium catalysis. mdpi.comresearchgate.netnih.govrsc.orgmdpi.com Developing conditions for the selective functionalization of one halogen over the other would represent a significant contribution to synthetic methodology, allowing for the stepwise introduction of different substituents and the construction of highly functionalized aromatic compounds.
Future Research Directions and Open Questions for 3,5 Dichloro 4 Fluorobenzene 1,2 Diamine
Unexplored Synthetic Pathways and Green Chemistry Approaches for 3,5-Dichloro-4-fluorobenzene-1,2-diamine
Currently, there are no established or optimized synthetic routes specifically for this compound reported in peer-reviewed literature. The development of efficient and sustainable synthetic pathways is, therefore, the most immediate and critical area for future research.
Potential Starting Materials and Retrosynthetic Analysis: A logical starting point for developing a synthesis would be commercially available, structurally related compounds. A retrosynthetic analysis suggests several potential precursors, though the viability and efficiency of these routes require experimental validation.
| Potential Precursor | Proposed Transformation | Key Challenges |
| 1,2,4-Trichloro-3-fluoro-5,6-dinitrobenzene | Double nucleophilic aromatic substitution of the nitro groups with ammonia or an equivalent. | Regioselectivity, potential for side reactions, harsh reaction conditions. |
| 3,5-Dichloro-4-fluoroaniline | Nitration followed by reduction. | Controlling the regioselectivity of the nitration step, ensuring complete reduction without dehalogenation. |
| 2,6-Dichloro-3-fluoro-benzonitrile | Conversion to an aniline (B41778) derivative, followed by introduction of the second amine group. | Multi-step synthesis, potential for low overall yield. |
Green Chemistry Approaches: Future synthetic work should prioritize the principles of green chemistry. This includes exploring:
Catalytic Methods: Investigating the use of transition metal catalysts for amination reactions could provide milder and more efficient routes.
Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents.
Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, improve safety, and facilitate scale-up.
Energy Efficiency: Utilizing microwave-assisted or ultrasonic-assisted synthesis to reduce reaction times and energy consumption.
Advanced Mechanistic Studies and Kinetic Investigations of its Reactions
Given the absence of reported reactions involving this compound, the entire field of its chemical reactivity is open for investigation. The two adjacent amine groups, combined with the electron-withdrawing halogen substituents, suggest a rich and complex reactivity profile.
Key Areas for Mechanistic and Kinetic Studies:
Condensation Reactions: Detailed studies on its condensation reactions with dicarbonyl compounds to form heterocyclic systems, such as quinoxalines or benzodiazepines, would be highly valuable. Understanding the reaction kinetics and the influence of the fluorine and chlorine substituents on the reaction rate and mechanism is a primary objective.
Oxidative Cyclization: Investigating the oxidative cyclization of this compound to form phenazine derivatives. Mechanistic studies could elucidate the role of different oxidizing agents and the stability of reaction intermediates.
Metal Complexation: As an o-phenylenediamine (B120857), it is a potential ligand for transition metals. Studies on its coordination chemistry, including the thermodynamics and kinetics of complex formation, could reveal novel catalytic or material applications.
Development of Novel Derivatization Strategies
The development of derivatization strategies is crucial for expanding the utility of this compound as a building block in medicinal chemistry and materials science.
Potential Derivatization Pathways:
| Reaction Type | Potential Reagents | Resulting Functional Group/Scaffold | Potential Applications |
| Acylation | Acyl chlorides, anhydrides | Amides | Pharmaceutical intermediates, polymer precursors |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Biologically active compounds |
| Diazotization | Nitrous acid | Benzotriazole | Corrosion inhibitors, UV stabilizers |
| Schiff Base Formation | Aldehydes, ketones | Imines | Ligands for metal complexes, fluorescent probes |
Future research should focus on developing selective derivatization methods, for instance, mono- versus di-acylation, and exploring the impact of the halogen substituents on the reactivity of the amine groups.
Broader Academic Applications in Interdisciplinary Fields
The unique substitution pattern of this compound suggests a range of potential applications in various scientific disciplines that are currently entirely unexplored.
Prospective Interdisciplinary Applications:
Medicinal Chemistry: The halogenated phenylenediamine core is a common scaffold in pharmacologically active molecules. This compound could serve as a precursor for the synthesis of novel kinase inhibitors, antimicrobials, or anticancer agents.
Materials Science: Derivatives of this diamine could be explored as monomers for the synthesis of high-performance polymers, such as polyimides or polybenzimidazoles. The presence of fluorine and chlorine could impart desirable properties like thermal stability, flame retardancy, and low dielectric constants.
Supramolecular Chemistry: The diamine functionality allows for the formation of hydrogen-bonded networks. Its derivatives could be investigated for their ability to form self-assembling structures, such as gels, liquid crystals, or molecular cages.
Agrochemicals: Halogenated aromatic compounds are prevalent in pesticides and herbicides. The title compound could be a valuable intermediate for the development of new agrochemicals.
Q & A
Basic Research Questions
Synthesis and Purification Methods Q: What are the optimal conditions for synthesizing 3,5-dichloro-4-fluorobenzene-1,2-diamine, and how can purity be ensured? A: A validated approach involves reducing nitro precursors using SnCl₂·2H₂O in ethanol under reflux (75°C for 5–7 hours). Monitor reaction progress via TLC, and purify by alkaline extraction (10% NaOH) followed by ethyl acetate washes and drying over anhydrous Na₂SO₄. Due to instability, use the product immediately in subsequent reactions .
Handling and Stability Q: What precautions are necessary for handling and storing this compound? A: Store at –20°C in airtight, light-resistant containers to prevent degradation. Avoid repeated freeze-thaw cycles. Use inert atmospheres (e.g., N₂) during synthesis to minimize oxidation of amine groups .
Structural Characterization Q: Which analytical techniques are critical for confirming the structure of this diamine? A: Use NMR (¹H/¹³C) to verify substitution patterns and FT-IR to identify NH₂ and C-F/Cl bonds. Mass spectrometry (HRMS) confirms molecular weight. Cross-reference with crystallographic data from analogous benzene-1,2-diamine salts for validation .
Advanced Research Questions
Substituent Effects on Reactivity Q: How do the chloro and fluoro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)? A: The electron-withdrawing Cl and F groups activate the benzene ring for NAS at the 1,2-diamine positions. Steric hindrance from Cl at C3/C5 directs electrophiles to C4 (fluoro-substituted position). Computational modeling (DFT) can predict regioselectivity .
Applications in Heterocyclic Synthesis Q: How can this diamine be utilized to synthesize fused heterocycles (e.g., benzimidazoles or quinoxalines)? A: Condense with carbonyl compounds (e.g., aldehydes) under acidic conditions to form benzimidazoles. For quinoxalines, react with α-keto acids via oxidative cyclization (e.g., using MnO₂). Optimize yields by varying solvent polarity (DMF vs. EtOH) .
Role in Coordination Chemistry Q: What is the potential of this diamine as a ligand in metal complexes? A: The NH₂ groups act as bidentate ligands for transition metals (e.g., Cu²⁺ or Pd⁰), forming stable chelates. Fluorine’s electronegativity enhances Lewis acidity at the metal center, useful in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura). Characterize complexes via XRD and cyclic voltammetry .
Degradation Pathways and Byproduct Analysis Q: What are the major degradation products under oxidative conditions, and how can they be mitigated? A: Oxidation leads to quinone-imine derivatives, detectable via HPLC-MS. Add antioxidants (e.g., BHT) to reaction mixtures or employ low-temperature (–20°C) storage to suppress degradation. Monitor byproducts using reverse-phase chromatography .
Methodological Notes
- References to Analogous Compounds: While direct data on this compound is limited, methodologies from structurally similar diamines (e.g., nitro- or chloro-substituted derivatives) were extrapolated .
- Safety Protocols: Adhere to guidelines for handling aromatic amines (e.g., PPE, fume hoods) and halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
